Product packaging for inS3-54-A26(Cat. No.:CAS No. 328998-77-2)

inS3-54-A26

Cat. No.: B608107
CAS No.: 328998-77-2
M. Wt: 414.889
InChI Key: LPRJQLIUDBUOPH-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Signal Transducer and Activator of Transcription 3 (STAT3) in Disease Pathogenesis

To appreciate the significance of inS3-54-A26, one must first understand its target, the STAT3 protein. STAT3 is a member of the STAT family of transcription factors that play a pivotal role in relaying signals from cytokines and growth factors from the cell surface to the nucleus, thereby regulating gene expression. researchgate.net

In normal physiological conditions, the activation of STAT3 is a transient and tightly controlled process. acs.orgmdpi.com However, in a wide array of human diseases, particularly cancer, STAT3 is often found to be constitutively activated. researchgate.netacs.orgnih.gov This aberrant, persistent activation drives a multitude of processes that contribute to malignant transformation and progression. mdpi.comnih.gov

Key cellular processes promoted by dysregulated STAT3 signaling include:

Cell Proliferation and Survival: STAT3 promotes the transcription of genes encoding anti-apoptotic proteins (like Bcl-xL, Mcl-1, and survivin) and cell cycle regulators (like cyclin D1), which allows cancer cells to evade programmed cell death and proliferate uncontrollably. nih.govresearchgate.net

Angiogenesis: The formation of new blood vessels is crucial for tumor growth. STAT3 directly activates the transcription of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF1α), both of which are key mediators of angiogenesis. nih.gov

Invasion and Metastasis: STAT3 regulates genes that are critical for cell migration and invasion, such as matrix metalloproteinases (MMPs) and Twist. acs.orgnih.gov This contributes to the ability of cancer cells to spread from the primary tumor to distant sites.

Immune Evasion: STAT3 activation within tumor cells can modulate the secretion of inflammatory factors, helping the metastatic cells to hide from the immune system. nih.gov

Interestingly, some studies have revealed that STAT3 can have opposing functions, acting as a tumor suppressor in certain contexts, such as in specific types of prostate and lung cancer. nih.gov This dual role appears to be dependent on factors like the tumor's genetic background and the cellular microenvironment. nih.gov

The frequent constitutive activation of STAT3 in a broad spectrum of human cancers, including hematological malignancies and solid tumors, has established it as a compelling target for therapeutic research. researchgate.netmdpi.comnih.govacs.orgnih.gov Since STAT3 is often less critical in normal adult cells compared to cancer cells that become dependent on its signaling, inhibitors of STAT3 are hypothesized to have a high therapeutic index. nih.gov The suppression of STAT3 activation has been shown to induce apoptosis in tumor cells, highlighting its potential as a therapeutic strategy. researchgate.net Consequently, significant effort has been directed towards the discovery and development of novel drugs that can effectively target and inhibit deregulated STAT3 activation. researchgate.netacs.org

Historical Development and Identification of this compound

The development of this compound is a direct result of a targeted effort to inhibit STAT3 function by focusing on a specific protein domain that was previously considered challenging to target with small molecules.

The journey to this compound began with the identification of its parent compound, inS3-54. Traditionally, transcription factors have been viewed as difficult, or "undruggable," targets for pharmacological intervention. acs.orgnih.gov Many efforts to inhibit STAT3 focused on its SH2 domain to prevent dimerization. acs.orgresearchgate.net However, researchers pioneered an approach targeting the DNA-binding domain (DBD) of STAT3. acs.orgnih.gov

Using an improved structure-based virtual screening strategy, scientists computationally screened compound databases to find small molecules that could potentially bind to the STAT3 DBD and block its ability to bind to DNA. nih.govacs.orgnih.govresearchgate.net This in-silico approach successfully identified inS3-54 as a novel STAT3 inhibitor. nih.govnih.gov Biochemical analyses confirmed that inS3-54 selectively inhibits the DNA-binding activity of STAT3 without affecting its upstream activation or dimerization. nih.govacs.orgnih.gov The compound was shown to inhibit the expression of STAT3's downstream target genes and suppress the proliferation, migration, and invasion of cancer cells. nih.govacs.orgnih.gov

Table 1: Research Findings for the Parent Compound inS3-54
FindingDescriptionReference
Target DomainDNA-Binding Domain (DBD) of STAT3 nih.govacs.org
Discovery MethodStructure-based virtual screening acs.orgnih.gov
Mechanism of ActionSelectively inhibits STAT3 binding to DNA without affecting STAT3 activation or dimerization. nih.govnih.govresearchgate.net
In Vitro Activity (EMSA)Inhibited the DNA-binding activity of STAT3 with an IC50 of ~20 μM. acs.orgnih.gov
Cellular EffectsInhibits cancer cell proliferation, migration, and invasion; suppresses expression of STAT3 downstream target genes. nih.govacs.orgnih.gov
SelectivityDemonstrated selectivity for STAT3 over the closely related STAT1 protein in DNA-binding assays. acs.orgnih.gov

While inS3-54 represented a significant breakthrough and served as a valuable chemical probe, further investigations revealed that it possessed some off-target effects, despite its selectivity over STAT1. nih.gov This necessitated the search for improved compounds with greater specificity and better pharmacological properties. nih.gov

Through extensive structure-activity relationship (SAR) studies and guided chemical modifications, a series of analogues were developed. This optimization effort led to the identification of improved lead compounds, such as this compound and the closely related inS3-54A18. nih.govmedchemexpress.com These analogues were designed to enhance the binding affinity and specificity for the STAT3 DBD, thereby improving their utility as research tools and potential therapeutic candidates. nih.gov For instance, the analogue inS3-54A18 was shown to bind directly to the STAT3 DBD, effectively inhibit the expression of STAT3 target genes, and suppress tumor growth and metastasis in preclinical models with minimal adverse effects. nih.gov The compound this compound is specifically identified as a STAT3 inhibitor with a toxic IC50 of 4.0 μM for non-cancerous lung fibroblasts, indicating its potency. medchemexpress.com

Overview of this compound's Significance as a Research Tool

The compound this compound, as a refined analogue of inS3-54, holds considerable significance as a research tool in chemical biology. Its primary importance lies in its ability to selectively inhibit STAT3 by targeting its DNA-binding domain. medchemexpress.comresearchgate.net This provides researchers with a specific chemical probe to dissect the complex roles of STAT3 signaling in both normal physiology and disease states.

Properties

CAS No.

328998-77-2

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.889

IUPAC Name

N-[4-[3-[(4-Chlorophenyl)methylene]-2,3-dihydro-2-oxo-5-phenyl-1H-pyrrol-1-yl]phenyl]-acetamide

InChI

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15-

InChI Key

LPRJQLIUDBUOPH-HKWRFOASSA-N

SMILES

CC(NC1=CC=C(N2C(/C(C=C2C3=CC=CC=C3)=C\C4=CC=C(Cl)C=C4)=O)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

inS3-54-A26

Origin of Product

United States

Molecular Mechanism of Action of Ins3 54 A26

Target Identification and Validation: Signal Transducer and Activator of Transcription 3 (STAT3)

inS3-54-A26 is a derivative of the parent compound inS3-54, which was identified through in-silico screening as a STAT3 inhibitor. iu.edu While inS3-54 itself showed some limitations in terms of specificity, its analogue, this compound, was developed and found to be more active. researchgate.netnih.govresearchgate.net The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. nih.govnih.gov

STAT3 is a transcription factor that, upon activation, translocates to the nucleus and binds to specific DNA sequences to regulate the expression of target genes. nih.govnih.gov In many cancers, STAT3 is constitutively activated, contributing to tumor progression. nih.govnih.gov Therefore, inhibiting STAT3 has become a promising strategy for cancer therapy. nih.govnih.gov

Specificity for STAT3 Versus Other STAT Family Members (e.g., STAT1)

A key aspect of this compound's mechanism is its selectivity for STAT3 over other members of the STAT family, such as STAT1. nih.gov The parent compound, inS3-54, was shown to selectively inhibit the DNA-binding activity of STAT3 without affecting STAT1. nih.gov This selectivity is attributed to differences in the amino acid composition of the DNA-binding domains of STAT1 and STAT3. nih.gov Specifically, attempts to dock inS3-54 into the STAT1 structure in the same orientation as in STAT3 resulted in clashes with Pro326 and Thr327 residues in STAT1. nih.gov

While this compound is considered more selective than its parent compound, some studies suggest a potential bimodal mechanism of action. iu.edunih.gov One study indicated that this compound might have the capacity to bind to both the SH2 and DNA-binding domains of STAT3. nih.gov However, it is primarily recognized as an inhibitor of the DNA-binding domain. targetmol.comnordicbiosite.combocsci.commolnova.com

Engagement with the DNA-Binding Domain (DBD) of STAT3

The primary interaction of this compound occurs with the DNA-binding domain (DBD) of STAT3. targetmol.commedkoo.comnordicbiosite.combocsci.commolnova.comnih.gov This distinguishes it from many other STAT3 inhibitors that target the SH2 domain, which is involved in STAT3 dimerization. researchgate.netoncotarget.com By targeting the DBD, this compound directly prevents the STAT3 protein from binding to the promoter regions of its target genes. nih.gov

Computational modeling and experimental data for the parent compound inS3-54 suggest that hydrophobic interactions with residues such as Met331, Val343, Met420, Ile467, and Met470 in the STAT3 DBD are crucial for binding. nih.gov Additionally, the amino groups of Lys340 and Asn466 in STAT3 likely form favorable electrostatic interactions with the carboxyl group of the inhibitor. nih.gov

Interference with STAT3-DNA Binding Kinetics

This compound disrupts the normal binding of STAT3 to DNA, a critical step for its function as a transcription factor. targetmol.comnih.gov

Dose-Dependent Inhibition of DNA-Binding Activity

The inhibitory effect of the parent compound, inS3-54, on the DNA-binding activity of STAT3 has been shown to be dose-dependent. nih.gov Electrophoretic mobility shift assays (EMSA) demonstrated that as the concentration of inS3-54 increases, the amount of STAT3 bound to a DNA probe decreases. nih.gov An IC50 value of approximately 20 μM was determined for inS3-54 in inhibiting STAT3 DNA-binding activity. nih.gov Another study reported an IC50 of 13.8 µM after a 29-hour incubation. merckmillipore.com

Table 1: Inhibitory Concentration of inS3-54 on STAT3 DNA-Binding

Compound Assay IC50 Value
inS3-54 EMSA ~20 µM nih.gov
inS3-54 Cell-based reporter assay 13.8 ± 0.4 µM nih.gov

Non-Covalent Binding Interactions

Biochemical analyses indicate that the interaction between inS3-54 and STAT3 is non-covalent. merckmillipore.com This suggests that the inhibitor binds to the STAT3 protein through weaker interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond. nih.gov

Downstream Molecular Consequences of STAT3 Inhibition by this compound

By blocking the DNA-binding activity of STAT3, this compound triggers a cascade of downstream molecular effects. targetmol.comnih.gov A significant consequence is the reduced transcription and expression of STAT3 target genes. nih.govmerckmillipore.com

Importantly, the parent compound inS3-54 does not affect the upstream activation of STAT3, such as its phosphorylation at Tyr705, or its dimerization. nih.govmerckmillipore.com This indicates a specific mechanism of action that targets the final step of STAT3's function as a transcription factor. nih.gov

Studies have shown that treatment with inS3-54 leads to decreased protein levels of several STAT3 downstream target genes, including:

Cyclin D1

Survivin

VEGF

MMP-2

MMP-9

Twist nih.govmerckmillipore.com

This inhibition of target gene expression ultimately leads to the suppression of tumor growth and metastasis. targetmol.comnordicbiosite.commolnova.com

Table 2: Compound Names Mentioned

Compound Name
This compound
inS3-54
inS3-54a18
inS3-54A69
STAT1
STAT3
Cyclin D1
Survivin
VEGF
MMP-2
MMP-9
Twist
Pro326
Thr327
Met331
Val343
Met420
Ile467
Met470
Lys340
Asn466
GpYLPQTV
HJC-1-30
Niclosamide
C188-9
IS3-295
CPA-1
CPA-7
Galiellalactone
C48
S3I-1757

Modulation of STAT3 Target Gene Expression

This compound, as a more active analog of inS3-54, effectively downregulates the expression of a wide array of STAT3 target genes that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. iu.edunih.gov Research on the parent compound, inS3-54, has demonstrated a significant reduction in the protein levels of several key downstream targets of STAT3. nih.gov This inhibitory action on gene expression is a direct consequence of preventing STAT3 from binding to the promoter regions of these genes. nih.gov

The key STAT3 target genes modulated by this class of inhibitors include:

Cyclin D1: A critical regulator of the cell cycle, its downregulation leads to cell cycle arrest. nih.gov

Survivin: An inhibitor of apoptosis, its suppression promotes programmed cell death in cancer cells. nih.gov

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, its reduction inhibits the formation of new blood vessels required for tumor growth. nih.gov

Matrix Metalloproteinases (MMPs): Specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. Their inhibition curtails the invasive potential of cancer cells. nih.gov

Twist: A transcription factor that plays a pivotal role in epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion. nih.gov

Table 1: Effect of inS3-54 (Parent Compound) on STAT3 Target Gene Expression This table summarizes the observed effects on protein expression levels of STAT3 target genes following treatment with the parent compound, inS3-54, in cancer cell lines. Given that this compound is a more potent analog, similar or enhanced effects are anticipated.

Target Gene Function Effect of Inhibition
Cyclin D1 Cell Cycle Progression Inhibition of Proliferation
Survivin Apoptosis Inhibition Induction of Apoptosis
VEGF Angiogenesis Anti-angiogenic Effect
MMPs (MMP-2, MMP-9) Extracellular Matrix Degradation Reduction of Invasion and Metastasis

| Twist | Epithelial-Mesenchymal Transition | Inhibition of Metastasis |

Impact on Chromatin Binding of STAT3

The primary mechanism by which this compound and its parent compound exert their effects is through the direct inhibition of STAT3's ability to bind to DNA. iu.edunih.gov By targeting the DNA-binding domain of STAT3, this compound prevents the transcription factor from associating with its consensus sequences on the chromatin. nih.gov This leads to a marked decrease in the amount of chromatin-bound STAT3 within the cell nucleus. nih.gov Consequently, the transcription of STAT3-dependent genes is effectively halted. nih.gov Studies on the parent compound have shown that treatment leads to a discernible reduction of STAT3 in the chromatin-bound fraction of cellular lysates. nih.gov

Preclinical Biological Activity and Efficacy of Ins3 54 A26 in Research Models

In Vitro Cellular Assays

The parent compound, inS3-54, was shown to inhibit the survival of various cancer cell lines, including the lung cancer cell line A549 and the breast cancer cell line MDA-MB-231. nih.gov The analog inS3-54-A26 also demonstrated potent cytotoxic activity against human cancer cell lines. iu.edu For instance, this compound displayed an IC50 value of 3.4 μM against the human non-small cell lung cancer line NCI-H1299 in a 72-hour cell survival assay. iu.edumedchemexpress.com Studies on the parent compound and its analogs showed that cancer cells, which often have constitutively activated STAT3, are more sensitive to these inhibitors compared to non-cancer cells. nih.goviu.edu The IC50 values for inS3-54 in cancer cell lines like A549 and MDA-MB-231 ranged from approximately 3.2 to 5.4 μM. nih.gov The analogs, including A26, were found to have cytotoxic IC50 values that negatively correlated with the level of activated STAT3 in the different cell lines tested. iu.edu

Table 1: Cytotoxicity of inS3-54 and its Analogue A26 in Cancer and Non-Cancerous Cell Lines This table is interactive. You can sort and filter the data.

CompoundCell LineCell TypeIC50 (μM)Assay Duration
inS3-54A549Lung Cancer~3.2-5.472h
inS3-54MDA-MB-231Breast Cancer~3.2-5.472h
inS3-54H1299Lung Cancer~3.2-5.472h
inS3-54MDA-MB-468Breast Cancer~3.2-5.472h
This compound NCI-H1299Lung Cancer3.472h
inS3-54IMR90Non-cancerous Lung Fibroblast~10-1272h
inS3-54MCF10A1Non-cancerous Mammary Epithelial~10-1272h
This compound Non-cancerous Lung FibroblastsNon-cancerous Lung Fibroblast4.0Not Specified

Data sourced from multiple studies. nih.goviu.edumedchemexpress.comiu.edu

The mechanism by which the parent inhibitor, inS3-54, suppresses cancer cell survival involves the induction of apoptosis, or programmed cell death. nih.goviu.edu In studies using A549 lung cancer and MDA-MB-231 breast cancer cells, treatment with inS3-54 led to an increase in apoptosis. iu.edu Further investigation into the active analogs, including A18 and A69, confirmed that they also induce apoptosis in these cell lines. iu.edu This suggests that the inhibition of STAT3 activity by this class of compounds disrupts critical survival signaling pathways within the cancer cells, ultimately leading to their death. nih.goviu.edu

STAT3 is a key regulator of genes involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). nih.goviu.edu The parent compound, inS3-54, was demonstrated to inhibit the migration and invasion of both A549 and MDA-MB-231 cells. nih.govnih.gov In wound-healing assays, inS3-54 inhibited cell migration in a dose- and time-dependent manner. nih.gov For example, after 24 hours of treatment with 20 μM inS3-54, wound healing in A549 and MDA-MB-231 cells was reduced to 23% and 39% of the control, respectively. nih.gov Similarly, in Matrigel invasion assays, 20 μM inS3-54 reduced the invasion of A549 and MDA-MB-231 cells to 33% and 5% of controls after 24 hours, respectively. nih.gov This inhibition of migration and invasion is not merely a result of the compound's cytotoxic effects, as significant reductions in motility were observed at concentrations and time points that did not cause substantial apoptosis or proliferation changes. nih.gov

A critical aspect of a potential therapeutic compound is its selectivity for cancer cells over healthy, non-cancerous cells. Research shows that inS3-54 and its analogs preferentially suppress the proliferation of cancer cells. nih.govnih.gov The IC50 values for inS3-54 in non-cancerous cell lines, such as the lung fibroblast line IMR90 and the mammary epithelial line MCF10A, were found to be approximately 2- to 4-fold higher (10–12 μM) than those for cancer cells (3.2–5.4 μM). nih.gov This selectivity is consistent with the higher levels of constitutively activated STAT3 found in many cancer cells compared to their non-malignant counterparts. nih.goviu.edu Specifically for this compound, it was reported to have a toxic IC50 of 4.0 μM for non-cancerous lung fibroblasts, which, when compared to its IC50 of 3.4 μM in the H1299 cancer cell line, indicates a narrow but present therapeutic window. medchemexpress.com

To confirm that inS3-54 acts by inhibiting the STAT3 pathway, STAT3-dependent luciferase reporter gene assays were conducted. nih.goviu.edu In MDA-MB-231 breast cancer cells stably transfected with a STAT3-dependent luciferase reporter, inS3-54 suppressed luciferase activity in a dose- and time-dependent manner, with an IC50 of approximately 15.8 μM. nih.goviu.edu Conversely, the compound had minimal effect on a STAT3-independent luciferase reporter, demonstrating its specificity for the STAT3 pathway. nih.goviu.edu These biochemical assays confirm that inS3-54 selectively inhibits the DNA-binding activity of STAT3, thereby preventing the transcription of its downstream target genes. nih.govnih.gov The development of more potent analogs like this compound was guided by this mechanism of action. iu.edunih.gov

In Vivo Studies in Preclinical Animal Models

Assessment of Anti-Tumor Growth in Xenograft Models

Direct assessment of the anti-tumor growth effects of this compound in in vivo xenograft models has been significantly hampered by its pharmacological properties. Specifically, this compound was found to have very poor solubility in vehicles suitable for animal studies, which is a critical prerequisite for in vivo efficacy testing. iu.edu

While tolerance studies suggested that this compound might be tolerated in mice, its solubility issues prevented extensive in vivo evaluation. iu.edu Consequently, the research focus shifted to other analogues with more favorable characteristics, such as inS3-54A18. This alternative compound demonstrated significant inhibition of tumor growth in a mouse xenograft model of lung cancer. iu.eduscientificarchives.com Due to these limitations, detailed data tables and findings from xenograft studies for this compound are not available in the published scientific literature.

Evaluation of Anti-Metastatic Potential

The potential of this compound to inhibit cancer metastasis has been suggested based on the known roles of STAT3 in tumor progression and the activity of related compounds. iu.edunih.gov The family of small molecules to which this compound belongs was developed to inhibit processes crucial for metastasis, such as cell migration and invasion. iu.edu

However, similar to the challenges faced in assessing anti-tumor growth, the poor solubility of this compound limited its evaluation in in vivo metastasis models. iu.edu While in vitro assays demonstrated that this group of STAT3 inhibitors could suppress the migration and invasion of cancer cells, specific in vivo anti-metastatic efficacy data for this compound has not been reported. iu.edugrafiati.com Research on the anti-metastatic effects in animal models was instead pursued with the more soluble analogue, inS3-54A18, which was shown to reduce metastasis. scientificarchives.com

Specificity Assessments in Genetically Modified Animal Models (e.g., STAT3 conditional knockout mice)

To verify that the biological activity of this compound was specifically due to its inhibition of STAT3, researchers utilized cells derived from genetically modified mice. In these experiments, hematopoietic progenitor cells were isolated from both wild-type mice and STAT3 conditional knockout mice. iu.edugrafiati.com These cells were then used in colony formation assays to determine the compound's dependency on the presence of STAT3.

The results demonstrated that this compound, along with its sister compounds A18 and A69, selectively inhibited colony formation only in cells that contained STAT3 (from wild-type mice). iu.edu In the hematopoietic progenitor cells lacking STAT3, the compound had no significant effect on colony formation. This finding was a crucial indicator of the compound's high selectivity for the STAT3 signaling pathway, confirming that its inhibitory action is STAT3-dependent. iu.edugrafiati.com

Table 1: Specificity of this compound in STAT3-Dependent Colony Formation Assays
Cell SourceGenotypeTreatmentObserved Effect on Colony FormationConclusion
Hematopoietic Progenitor CellsWild-Type (STAT3+/+)This compoundInhibitedActivity is dependent on the presence of STAT3.
Hematopoietic Progenitor CellsSTAT3 Conditional Knockout (STAT3-/-)This compoundNo InhibitionCompound is highly selective for STAT3.

Structure Activity Relationship Sar and Computational Studies of Ins3 54 A26 and Its Analogues

Elucidation of Key Structural Motifs for STAT3-DBD Inhibition

The inhibitory activity of inS3-54-A26 and its analogues against the STAT3 DNA-binding domain is intrinsically linked to their chemical structures. Through comprehensive structure-activity relationship (SAR) studies, researchers have identified the crucial molecular features necessary for their function.

Identification of Pharmacophores and Essential Functional Groups

A key pharmacophore identified from the analysis of inS3-54 and its analogues is the 5-phenyl-1H-pyrrol-2(3H)-ketone core structure. nih.gov This central scaffold serves as the foundation for the inhibitory activity. The presence of various functional groups attached to this core dictates the molecule's potency and interaction with the STAT3 protein. For instance, this compound is an inhibitor of the DNA-binding domain of STAT3. targetmol.com

Influence of Substituent Effects on Potency and Selectivity

The nature and position of substituents on the core structure significantly influence the inhibitory potency and selectivity of these compounds. SAR studies, involving the analysis of numerous analogues, have revealed that specific substitutions can enhance the desired therapeutic effects. iu.edunih.gov The exploration of different functional groups and their steric and electronic effects has been crucial in optimizing the lead compounds. sci-hub.se

Comparative Analysis of this compound, inS3-54, A18, and A69

To refine the therapeutic potential of STAT3 inhibitors, comparative analyses of this compound and its closely related analogues, inS3-54, A18, and A69, have been conducted. These studies provide valuable insights into their differential activities and specificities.

Differential Efficacy and Selectivity Profiles

Studies have shown that the analogues A18, A26, and A69 exhibit greater activity than the parent compound, inS3-54. nih.govresearchgate.net These compounds have demonstrated the ability to selectively inhibit STAT3-dependent colony formation in hematopoietic progenitor cells, indicating a higher selectivity for STAT3 compared to inS3-54. iu.edugrafiati.com While inS3-54 was found to have off-target effects despite its selectivity for STAT3 over STAT1, its analogues, including A26 and A18, were developed to improve upon this. nih.govresearchgate.net

CompoundRelative ActivitySelectivity for STAT3
inS3-54Parent CompoundSelective over STAT1, but with off-target effects nih.govresearchgate.net
inS3-54-A18More active than inS3-54 nih.govresearchgate.netHigher selectivity than inS3-54 iu.edugrafiati.com
This compoundMore active than inS3-54 nih.govresearchgate.netHigher selectivity than inS3-54 iu.edugrafiati.com
inS3-54-A69More active than inS3-54 nih.govresearchgate.netHigher selectivity than inS3-54 iu.edugrafiati.com

Insights into Improved Specificity of A26 and A18 over inS3-54

The enhanced specificity of analogues like A18 and A26 stems from extensive structure and activity-guided optimization efforts. nih.gov The initial lead compound, inS3-54, was identified through an in-silico screening approach targeting the STAT3 DNA-binding site. iu.edu However, it exhibited low specificity and poor absorption in mice. iu.edu Subsequent development and analysis of 69 analogues, including A18 and A26, led to the identification of compounds with improved specificity and pharmacological properties. nih.govnih.gov This was achieved by refining the chemical structure to minimize interactions with other proteins while maintaining or enhancing the binding affinity for the STAT3 DBD. nih.gov These active analogues were found to be selective for STAT3 over STAT1 and did not affect the survival of STAT3-null hematopoietic progenitor cells, further supporting their specificity. nih.gov

Computational Approaches in the Discovery and Optimization of this compound

Computational methods have been instrumental in the discovery and optimization of this compound and its analogues. iu.edu An improved in-silico screening approach was employed to identify the initial hit, inS3-54, by targeting the DNA-binding domain of STAT3. nih.govnih.gov This process involved docking compounds from a chemical library into the STAT3 DBD and eliminating those predicted to also bind to the DBD of STAT1 to ensure selectivity. nih.gov Molecular dynamics simulations were also utilized to understand the binding modes of these inhibitors with the STAT3 protein. nih.gov These computational tools have accelerated the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into the molecular interactions driving inhibitor potency and selectivity. iu.edunih.gov

Virtual Screening Methodologies for Hit Identification

The identification of the parent compound, inS3-54, stemmed from a structure-based virtual screening of a chemical library. iu.edu Researchers challenged the notion that the DNA-binding domains (DBDs) of transcription factors are "undruggable" due to their typically flat and similar surface areas. semanticscholar.org An innovative in silico screening approach was developed to overcome challenges of selectivity, particularly between the highly homologous STAT3 and STAT1 proteins. semanticscholar.org

The methodology involved screening the ChemDiv chemical library against the DBD of STAT3. semanticscholar.org To proactively eliminate compounds likely to have off-target effects, a counter-screening step was integrated. Top-scoring compounds from the initial screen were subsequently docked onto the DBD of STAT1. semanticscholar.org Any compound that was predicted to bind effectively to STAT1's DBD was eliminated from further consideration, thereby enriching the hit list for molecules with potential STAT3 selectivity. semanticscholar.org This improved virtual screening process led to the identification of inS3-54 as a selective hit molecule that targeted the STAT3 DBD. semanticscholar.org

Virtual screening is a widely used computational technique in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. frontiersin.orgdomainex.co.uk The ultimate goal is to discover initial hit compounds that can be subjected to further medicinal chemistry optimization. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking simulations were instrumental in predicting how inS3-54 and its analogues interact with the STAT3 protein at an atomic level. These studies are used to determine the preferred binding conformation and affinity between a ligand and its target. frontiersin.orgnih.gov For the parent compound, inS3-54, docking studies revealed specific interactions within the DNA-binding domain of STAT3. iu.edu

The binding was characterized by a combination of hydrophobic and electrostatic interactions with key amino acid residues. iu.edu The nitrobenzene (B124822) group at the R2 position of inS3-54 was predicted to form hydrophobic interactions with residues Met331, Val343, Met420, Ile467, and Met470. iu.edu Simultaneously, the carboxyl group on the benzene (B151609) ring at the R1 position was found to stabilize the binding through electrostatic interactions with Lys340 and Asn466. iu.edu Conversely, docking simulations of inS3-54 with the STAT1 protein suggested that the binding was unfavorable due to physical hindrance, providing a structural basis for the compound's selectivity. iu.edu

Table 1: Predicted Binding Interactions of inS3-54 with STAT3 DBD
Structural Group of inS3-54Interaction TypeInteracting STAT3 ResiduesReference
Nitrobenzene at R2HydrophobicMet331, Val343, Met420, Ile467, Met470 iu.edu
Carboxyl at R1ElectrostaticLys340, Asn466 iu.edu

Molecular Dynamics Simulations for Ligand-Target Interactions

To further investigate the stability and dynamics of the predicted binding poses from docking studies, molecular dynamics (MD) simulations were performed. iu.edunumberanalytics.com MD simulations provide a more dynamic and realistic model of the ligand-target complex in a simulated physiological environment, allowing for the observation of conformational changes and the stability of interactions over time. numberanalytics.comyoutube.com

Studies involving inS3-54 utilized MD simulations to confirm the stability of its interaction with the STAT3 DBD and to contrast it with its interaction with STAT1. iu.edu These simulations are crucial for validating the binding modes predicted by molecular docking and for providing a deeper understanding of the thermodynamic forces driving the binding event. numberanalytics.com The results from these simulations supported the docking predictions, indicating a stable binding within the STAT3 DBD while showing a less favorable interaction with STAT1, reinforcing the basis for selectivity. iu.edu

In Silico Analysis for Improved Analogues

Although the initial hit, inS3-54, showed promising selectivity, it suffered from poor pharmacokinetic properties. semanticscholar.org This prompted an extensive structure-activity relationship (SAR) analysis and hit optimization effort, guided by in silico methods, to develop improved analogues. iu.edunih.gov Researchers analyzed dozens of analogues of inS3-54, including this compound, to identify compounds with greater efficacy and better drug-like properties. iu.edusemanticscholar.org

This analysis revealed that the 5-phenyl-1H-pyrrol-2(3H)-ketone core structure was a critical pharmacophore. semanticscholar.org The SAR studies indicated that the nature of the substituents at the R1 and R2 positions was a key determinant of both the inhibitory activity and the specificity of the compounds. iu.edu For instance, the STAT3 inhibitory activity was observed to increase with specific R2 groups like nitrobenzene and p-chlorobenzene, while the presence of p-hydroxyl or p-amide groups at the R1 position also facilitated activity. iu.edu

Crucially, the specificity for STAT3 over STAT1 appeared to be influenced by the substituent at the 4'-position of the 1-benzene ring. The most specific and active analogues, including inS3-54-A18, this compound, and inS3-54-A69, feature hydroxyl or amide groups at this position, whereas the less specific parent compound, inS3-54, has a carboxyl group. iu.edu This effort successfully identified three analogues—A18, A26, and A69—that were more effective than the original hit. iu.edusemanticscholar.org

Table 2: Summary of inS3-54 and Key Improved Analogues
CompoundKey Structural Feature (at R1 4'-position)Reported OutcomeReference
inS3-54Carboxyl groupInitial selective hit, but low specificity compared to analogues and poor pharmacokinetics. iu.edusemanticscholar.org
inS3-54-A18Hydroxyl groupIdentified as an improved lead compound with increased specificity and better pharmacological properties. iu.edusemanticscholar.orgnih.gov
This compoundAmide groupIdentified as a highly selective and effective analogue. iu.edu
inS3-54-A69Amide groupIdentified as a highly selective and effective analogue. iu.edu

Analytical Methodologies for Research on Ins3 54 A26

Spectroscopic and Chromatographic Methods for Compound Characterization in Research

The definitive identification and purity assessment of synthetic small molecules like inS3-54-A26 are foundational for any subsequent biological investigation. Standard analytical chemistry techniques are employed to confirm the structural integrity and purity of the compound before its use in research assays.

High-Performance Liquid Chromatography (HPLC): This chromatographic technique is essential for determining the purity of the this compound compound. By passing the substance through a column under high pressure, individual components are separated, allowing for the quantification of the main compound relative to any impurities. tsu.edufda.gov Certificates of analysis for this compound specify HPLC as a key quality control method to establish purity, often requiring it to be above a certain threshold (e.g., >98%) for research use. molnova.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful spectroscopic method used to elucidate the precise molecular structure of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming that the synthesized compound has the correct atomic connectivity and stereochemistry. uni-regensburg.deethz.ch Analysis of the NMR spectrum is used to verify that the structure is consistent with the expected chemical entity. molnova.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of this compound by measuring the mass-to-charge ratio of its ions. researchgate.netnih.gov High-resolution mass spectrometry can confirm the elemental composition and exact mass of the compound, providing unequivocal evidence of its identity. medkoo.com

Analytical MethodPurpose in this compound ResearchKey Information Provided
High-Performance Liquid Chromatography (HPLC)Purity AssessmentQuantitative measure of compound purity relative to impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ConfirmationDetailed information on the atomic structure and connectivity.
Mass Spectrometry (MS)Identity ConfirmationPrecise molecular weight and elemental composition.

Techniques for Quantitative Analysis in Biological Matrices for Research Purposes

To understand the behavior of this compound in a biological system, it is crucial to measure its concentration in various samples and to quantify its direct impact on its molecular target, STAT3.

Pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a compound, are vital in preclinical research. regardd.org Given that the parent compound, inS3-54, was reported to have poor absorption and low plasma concentrations in animal studies, highly sensitive analytical methods are required. iu.edunih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard bioanalytical method for this purpose. koreamed.orgtandfonline.com This technique offers high sensitivity and specificity, allowing for the accurate quantification of low levels of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govresearchgate.netresearchgate.net The method involves extracting the analyte from the biological sample, separating it via liquid chromatography, and detecting and quantifying it using tandem mass spectrometry. core.ac.ukacs.org

Since this compound is designed to inhibit the DNA-binding domain of STAT3, assays that directly measure this interaction are central to its evaluation. medkoo.com

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is a technique used to study protein-DNA interactions. acs.org In the context of STAT3 research, a labeled DNA probe containing the STAT3 consensus binding sequence is incubated with STAT3 protein. This complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound DNA probe. When an inhibitor like inS3-54 is added, it prevents STAT3 from binding to the DNA, resulting in a decrease in the shifted band and an increase in the unbound DNA band. acs.org This method was used to demonstrate that the parent compound, inS3-54, selectively inhibits the DNA-binding activity of STAT3 over the related STAT1 protein. acs.org

ELISA-based Assays: An enzyme-linked immunosorbent assay (ELISA) can be adapted to quantify STAT3-DNA binding. In this format, a DNA oligonucleotide with the STAT3 binding site is immobilized on a microplate. Nuclear extracts or recombinant STAT3 protein is added, followed by a primary antibody that detects STAT3, and a secondary antibody conjugated to an enzyme for signal generation. This assay can be used to screen for inhibitors that block the interaction. researchgate.net In a recombinant protein ELISA, the analogue A26 demonstrated only weak inhibition of STAT3-DNA binding at concentrations greater than 10μM, and a half-maximal inhibitory concentration (IC50) could not be determined. researchgate.net

Inhibitory Activity of inS3-54 and Analogues on STAT3-DNA Binding
CompoundAssayResult (IC50)Reference
inS3-54EMSA~20 µM acs.org
inS3-54Protein EMSA (PEMSA)~26 µM nih.gov
inS3-54A18Protein EMSA (PEMSA)~165 µM nih.gov
This compoundRecombinant STAT3 ELISAWeak inhibition (>10 µM), IC50 not determined researchgate.net

Future Research Directions and Unanswered Questions for Ins3 54 A26

Elucidation of Potential Off-Target Interactions and Selectivity Refinement

A critical avenue for future investigation is the precise determination of the selectivity profile of inS3-54-A26. While its parent compound, inS3-54, demonstrated selectivity for STAT3 over the highly homologous STAT1, it was also noted to possess off-target effects. nih.govacs.org This underscores the necessity of moving beyond primary target validation to a broader assessment of the compound's interactions within the cellular proteome.

Comprehensive Target Profiling Beyond STAT1/STAT3

The initial characterization of inS3-54 involved electrophoretic mobility shift assays (EMSA) which showed it inhibits STAT3 DNA binding without affecting STAT1. acs.org However, pull-down experiments using a conjugated form of inS3-54 revealed that other proteins were isolated along with STAT3. acs.org It remains an unanswered question whether these proteins interact directly with the compound or were co-precipitated as part of a larger STAT3-containing protein complex. acs.org

Future research must employ unbiased, large-scale screening methods to identify all potential binding partners of this compound.

Key Unanswered Questions:

What is the complete list of direct binding partners for this compound across the human proteome?

Does this compound interact with other members of the STAT family besides STAT1 and STAT3?

Are the off-target interactions of this compound beneficial, neutral, or detrimental to its therapeutic index?

Recommended Research Approaches:

Proteomics-based methods: Techniques such as chemical proteomics, which utilizes affinity probes, can identify direct protein targets from cell lysates.

Kinome scanning: Broad panels of kinase assays should be used to rule out or identify interactions with various protein kinases, a common source of off-target effects for small molecules.

Transcriptomic analysis: Future studies on gene expression changes following treatment with this compound may help to understand potential off-target effects. acs.org

Understanding Differential Effects in Cancer vs. Non-Cancer Cells at a Molecular Level

A promising characteristic of the parent compound, inS3-54, is its preferential cytotoxicity towards cancer cells over non-cancerous cells. nih.govnih.gov This effect is likely linked to the phenomenon of "oncogene addiction," where cancer cells with constitutive STAT3 activation are more dependent on STAT3 signaling for survival than normal cells. acs.orgcore.ac.uk However, the molecular underpinnings of this differential sensitivity are not fully elucidated.

Research has shown that inS3-54 exhibits greater potency in cytotoxicity assays than in assays measuring the direct inhibition of STAT3 DNA binding or reporter gene expression. nih.gov This discrepancy suggests that the compound's cell-killing effects may not be solely attributable to blocking STAT3's transcriptional activity and could involve its identified off-target effects. nih.gov

Cell TypeConstitutive STAT3 ActivationCytotoxicity IC50 (inS3-54)
Cancer Cells (A549, MDA-MB-231)Yes~3.2–5.4 μM
Non-Cancer Cells (MRC-5, MCF10A)No~10–12 μM
Data derived from studies on the parent compound inS3-54. nih.gov

Key Unanswered Questions:

What are the specific molecular pathways that account for the ~2-4 fold difference in IC50 values between cancer and non-cancer cells? acs.org

Do the off-target effects of this compound contribute significantly to its cytotoxicity, and are these effects more pronounced in cancer cells?

How does the cellular microenvironment influence the differential response to this compound?

Investigation of Alternative STAT3 Inhibition Mechanisms

The established mechanism of action for inS3-54 and its analogs is the direct inhibition of the STAT3 DBD, which prevents the protein from binding to the promoter regions of its target genes. acs.orgmdpi.com This mode of action is distinct from the majority of STAT3 inhibitors that target the SH2 domain to block dimerization and activation. nih.gov Biochemical analyses confirm that inS3-54 does not prevent the phosphorylation (activation) or dimerization of STAT3. acs.orgnih.gov

However, the full picture may be more complex. The existence of non-canonical STAT3 signaling pathways, such as those involving mitochondrial STAT3 or acetylation, opens up new possibilities for investigation. doi.org It is currently unknown if this compound can modulate these alternative functions of STAT3. Furthermore, the discrepancy between its DNA-binding inhibition and its cytotoxicity suggests that other mechanisms contributing to cell death are at play. nih.gov

Exploration of Combination Research Strategies with this compound

While no combination studies have been published specifically for this compound, this represents a critical area for future research. STAT3 signaling is a known hub for crosstalk with other oncogenic pathways and is frequently implicated in the development of resistance to targeted therapies and chemotherapies. scientificarchives.com Therefore, combining a STAT3 inhibitor like this compound with other anticancer agents is a rational strategy to enhance efficacy and overcome resistance.

Potential Combination Strategies:

With Targeted Therapies: Combining with inhibitors of pathways like EGFR, HER2, or ALK, where STAT3 activation can emerge as a resistance mechanism. scientificarchives.com

With Chemotherapy: Using this compound to sensitize cancer cells to conventional chemotherapeutic drugs, as has been demonstrated for other STAT3 inhibitors in 3D culture models. spandidos-publications.com

With Immunotherapy: Given STAT3's role in creating an immunosuppressive tumor microenvironment, its inhibition could enhance the efficacy of immune checkpoint inhibitors. doi.org

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Initial research on inS3-54 and its analogs primarily utilized traditional 2D cell cultures and mouse xenograft models. nih.govmedchemexpress.com While informative, these models have limitations. To better predict clinical outcomes and understand the compound's mechanism in a more relevant context, the adoption of advanced models is essential.

The value of such systems is highlighted by studies on other STAT3 inhibitors, which have used 3D spheroids, organoids, and co-culture systems to better mimic the tumor microenvironment (TME). mdpi.complos.orgnih.gov These models have shown that the TME can alter cancer cell migration and response to STAT3 inhibition. plos.org For inS3-54 analogs, the use of hematopoietic progenitor cells from STAT3 knockout mice was a key step in confirming STAT3-dependent activity and selectivity. iu.edu

Future research on this compound should incorporate:

3D Spheroid and Organoid Models: To study drug efficacy in a system that better reflects in vivo cell-cell interactions and drug penetration challenges. mdpi.comaacrjournals.org

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted in an immunodeficient mouse, retain the characteristics of the original tumor and are considered highly predictive of clinical response. researchgate.netcriver.comnih.gov

Co-culture Systems: Incorporating stromal cells like astrocytes or endothelial cells to investigate how the TME influences the activity of this compound. plos.org

Application of Advanced Computational Methods for Predictive Modeling

The discovery of the parent compound, inS3-54, was a success of computational chemistry, originating from a structure-based virtual screen. acs.orgnih.gov Early computational work also included molecular dynamics (MD) simulations and binding free energy (MM-GBSA) calculations to predict its selectivity for STAT3 over STAT1. acs.orgresearchgate.net

The field of computational drug discovery has since advanced significantly. Future research should leverage state-of-the-art computational methods for the continued development of this compound and the discovery of next-generation inhibitors.

Future Computational Approaches:

Machine Learning (ML) and Deep Learning: ML models, such as Random Forests and XGBoost, can be trained on large datasets of known inhibitors to perform rapid virtual screening of new compounds with high accuracy. nih.govnih.govresearchgate.net Deep learning can further enhance prediction by identifying complex patterns in chemical structures and their biological activities. frontiersin.org

Enhanced Simulation Techniques: Longer-timescale MD simulations and more sophisticated free energy calculation methods can provide a more accurate picture of the binding dynamics and thermodynamics of this compound with STAT3 and potential off-targets.

Predictive Polypharmacology and Toxicology: Computational tools designed to predict off-target binding profiles and potential toxicities can be applied early in the development process to prioritize compounds with the highest chance of success and the lowest risk of adverse effects. frontiersin.org

Optimization of Analogues for Enhanced Research Potency and Specificity

The development of small molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein has been a significant area of research, particularly focusing on the DNA-binding domain (DBD). The compound this compound was identified as an inhibitor of the STAT3 DBD, demonstrating the potential to suppress tumor growth and metastasis. targetmol.comhodoodo.commedkoo.combocsci.com However, initial studies with the parent compound, inS3-54, revealed limitations such as low specificity for STAT3 and poor absorption, prompting further research into the development of more effective analogues. iu.edu

A study involving the analysis of 89 analogues of inS3-54 was conducted to investigate the structure-activity relationship (SAR) and identify compounds with improved potency and specificity. iu.edu This research led to the identification of several analogues, including inS3-54-A18 and inS3-54-A69, which exhibited greater activity than the original inS3-54 compound. nih.govresearchgate.netresearchgate.netiu.edu

The optimization efforts focused on modifying the chemical structure of inS3-54 to enhance its inhibitory effects on STAT3-dependent processes while minimizing off-target effects. Through these studies, analogues A18, A26, and A69 were found to have a higher selectivity for STAT3. iu.edu These compounds were shown to selectively inhibit STAT3-dependent colony formation in hematopoietic progenitor cells. iu.edu

The following table summarizes the key characteristics of inS3-54 and its notable analogues based on the available research.

Compound NameTargetKey FindingsReference
inS3-54 STAT3 DNA-binding domainParent compound; showed STAT3 inhibition but with low specificity and poor absorption. iu.edu
inS3-54-A18 STAT3 DNA-binding domainMore active and selective than inS3-54; selected as a lead compound due to enhanced solubility, specificity, and pharmacological properties. iu.eduiu.edu
This compound STAT3 DNA-binding domainIdentified as more active and selective for STAT3 than the parent compound, inS3-54. iu.edunih.govresearchgate.netresearchgate.netiu.edu
inS3-54-A69 STAT3 DNA-binding domainDemonstrated higher activity and selectivity for STAT3 compared to inS3-54. iu.edunih.govresearchgate.netresearchgate.netiu.edu

Further research into these optimized analogues is crucial to fully elucidate their mechanisms of action and to develop them as potent and specific research tools for studying STAT3 signaling pathways. The successful identification of more potent and selective analogues like inS3-54-A18, this compound, and inS3-54-A69 from a large pool of related structures underscores the value of SAR-guided optimization in drug discovery and chemical biology. iu.edumdpi.comresearchgate.net

Q & A

Q. What ethical considerations are critical when transitioning this compound to early-phase human trials?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Design Phase I trials with dose-escalation cohorts, informed consent documentation, and real-time adverse event monitoring. Reference WHO guidelines for clinical trial transparency and data sharing .

Methodological Notes

  • Data Integrity : Ensure raw datasets (spectra, assay readouts) are archived in FAIR-compliant repositories (e.g., Zenodo) for reproducibility .
  • Interdisciplinary Collaboration : Engage statisticians early in experimental design to power studies appropriately and avoid Type I/II errors .
  • Theoretical Frameworks : Anchor hypotheses in established theories (e.g., structure-activity relationships, systems pharmacology) to guide mechanistic investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
inS3-54-A26
Reactant of Route 2
Reactant of Route 2
inS3-54-A26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.